

# An In-Depth Technical Guide to (2,4-Dichlorobenzyl)methylamine

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## Compound of Interest

Compound Name: (2,4-Dichlorobenzyl)methylamine

Cat. No.: B1297804

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **(2,4-Dichlorobenzyl)methylamine**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Chemical Properties

**(2,4-Dichlorobenzyl)methylamine** is a chemical compound with the molecular formula  $C_8H_9Cl_2N$ .<sup>[1]</sup> It is recognized as a versatile building block in organic chemistry, particularly in the pharmaceutical industry where it serves as a precursor for the synthesis of various drugs.<sup>[1]</sup> The compound is typically a colorless liquid or a low-melting solid.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of **(2,4-Dichlorobenzyl)methylamine** and its hydrochloride salt.

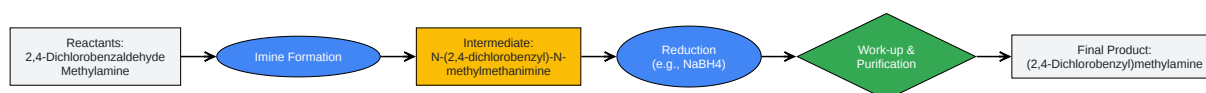
Property	(2,4-Dichlorobenzyl)methylamine	(2,4-Dichlorobenzyl)methylamine Hydrochloride	Source
CAS Number	5013-77-4	90389-07-4	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Cl <sub>2</sub> N	C <sub>8</sub> H <sub>10</sub> Cl <sub>3</sub> N	[1][3]
Molecular Weight	190.07 g/mol	212.498 g/mol	[3][4]
Appearance	Colorless liquid or low melting solid	White crystalline solid	[1][2][3]
Boiling Point	240.6°C at 760 mmHg, 123°C at 13 mmHg	221.6°C at 760 mmHg	[1][2][3]
Density	1.226 g/cm <sup>3</sup> (Predicted)	1.32 g/cm <sup>3</sup>	[1][3]
Flash Point	99.3°C	105.8°C	[1][3]
Refractive Index	1.5560 to 1.5600	-	[1][2]
pKa	8.44 ± 0.10 (Predicted)	-	[2]
LogP	3.10370	3.90570	[1][3]
Storage Temperature	Room Temperature, Inert atmosphere, Keep in dark place	Sealed in dry, Room Temperature	[2][5]

## Synthesis and Experimental Protocols

**(2,4-Dichlorobenzyl)methylamine** is a precursor used in the synthesis of 1-benzylloxypyrazin-2(1H)-one derivatives.[2][6] A common synthetic route involves the reductive amination of 2,4-Dichlorobenzaldehyde with methylamine.

### General Synthesis Protocol: Reductive Amination

- **Imine Formation:** 2,4-Dichlorobenzaldehyde is reacted with methylamine to form the intermediate N-(2,4-dichlorobenzyl)-N-methylmethanimine. This reaction is typically carried out in a suitable solvent like methanol or ethanol.
- **Reduction:** The resulting imine is then reduced to the secondary amine, **(2,4-Dichlorobenzyl)methylamine**. A variety of reducing agents can be used, such as sodium borohydride (NaBH<sub>4</sub>) or catalytic hydrogenation.
- **Work-up and Purification:** Following the reduction, the reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve quenching the reaction, extracting the product into an organic solvent, and washing with brine. The final product is then purified, commonly by distillation under reduced pressure or column chromatography.



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Caption: General synthesis workflow for **(2,4-Dichlorobenzyl)methylamine**.

## Analytical Methodologies

The characterization and quantification of **(2,4-Dichlorobenzyl)methylamine** and related compounds often involve standard analytical techniques.

## Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H NMR and <sup>13</sup>C NMR are used to elucidate the molecular structure. Spectral data for **(2,4-Dichlorobenzyl)methylamine** is available in chemical databases.<sup>[7]</sup>
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook provides reference IR spectra for N-methyl-2,4-dichlorobenzylamine.<sup>[4]</sup>

- Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.

## Chromatographic Analysis

For the analysis of methylamines and related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used, often coupled with a derivatization step to improve detection.<sup>[8][9]</sup>

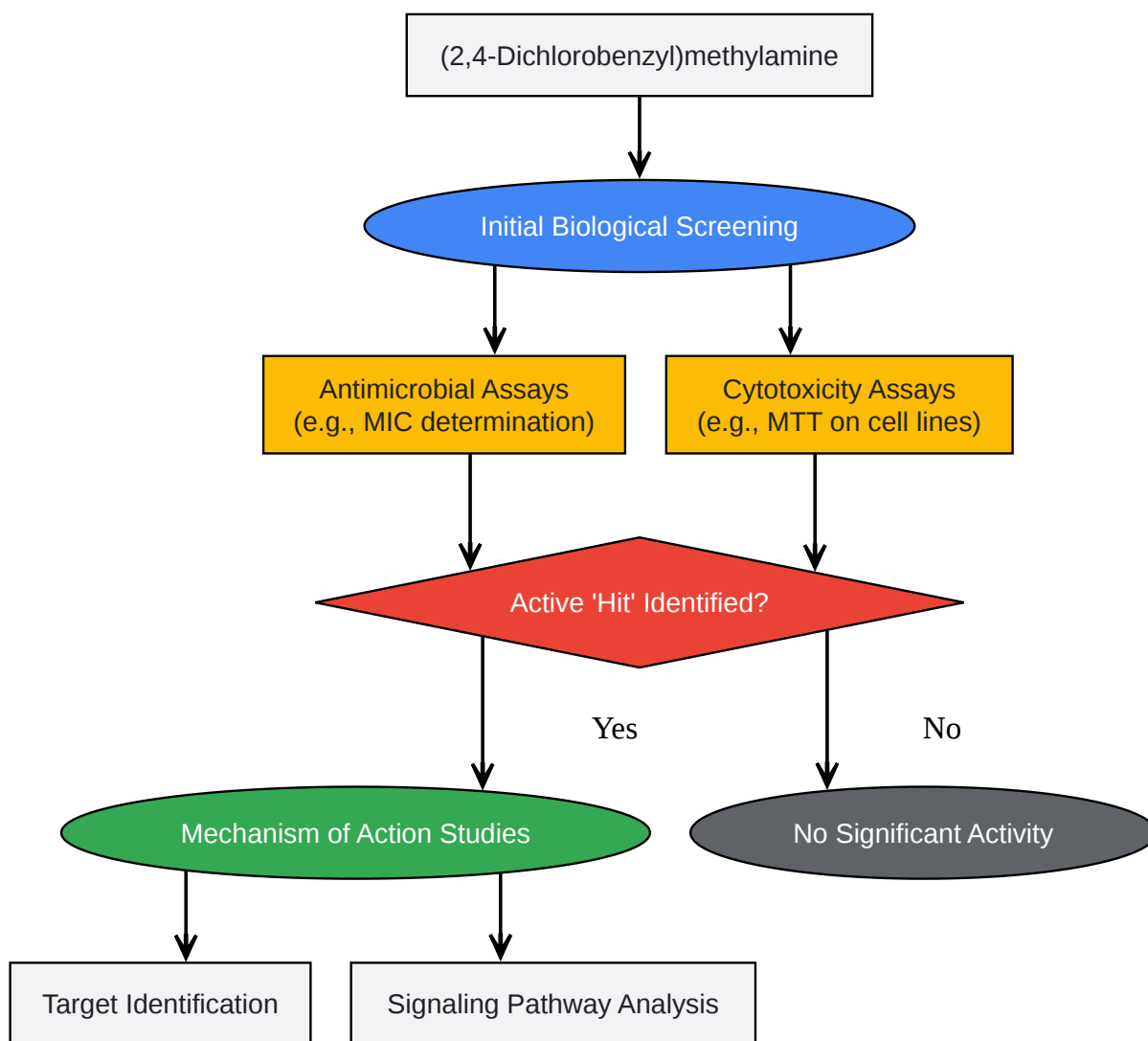
General Protocol for HPLC Analysis (Amine Derivatization):

- Derivatization: The amine is reacted with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to form a UV-active or fluorescent derivative.<sup>[8]</sup>
- Extraction: The derivative is extracted from the reaction mixture using a suitable technique like liquid-liquid extraction or solid-phase extraction.
- Separation: The extracted derivative is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a mobile phase gradient for separation.
- Detection: The separated derivative is detected using a UV or fluorescence detector. Quantification is achieved by comparing the peak area to that of known standards.

## Biological Activity and Signaling Pathways

While specific signaling pathways for **(2,4-Dichlorobenzyl)methylamine** are not extensively detailed in the provided search results, it is a precursor to pharmacologically active molecules.<sup>[2][6]</sup> The broader class of dichlorobenzyl compounds, such as 2,4-dichlorobenzyl alcohol, exhibits antiseptic properties, which are thought to be related to the denaturation of proteins.<sup>[10]</sup> The introduction of chlorine atoms into aromatic structures is a known strategy to enhance antibacterial activity.<sup>[11]</sup>

Given its structural similarity to other biologically active amines, a logical experimental workflow to assess its potential biological activity would involve initial screening for antimicrobial and cytotoxic effects, followed by more specific assays based on the initial findings.



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Caption: Experimental workflow for assessing biological activity.

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